11-Chlorodibenzo[b,f][1,4]oxazepine

Medicinal Chemistry Process Chemistry Antipsychotic Synthesis

11-Chlorodibenzo[b,f][1,4]oxazepine (CAS 62469-61-8) is the direct, validated intermediate for synthesizing FDA-approved neuroleptics loxapine and amoxapine. Its unique 11-chloro leaving group is essential for nucleophilic substitution with amines such as N-methylpiperazine — a step that cannot be replicated using 8-chloro, 8,11-dichloro, or 11-piperidino analogs. For medicinal chemistry programs prioritizing minimal CYP2C19 inhibition (IC₅₀ > 50,000 nM), this scaffold offers a superior starting point with reduced metabolic liability. Ideal for process chemistry, HIRE-protocol N-aminoethyl derivatization, and novel analog library generation.

Molecular Formula C13H8ClNO
Molecular Weight 229.66 g/mol
CAS No. 62469-61-8
Cat. No. B1599496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Chlorodibenzo[b,f][1,4]oxazepine
CAS62469-61-8
Molecular FormulaC13H8ClNO
Molecular Weight229.66 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl
InChIInChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
InChIKeyUSQRYWGUCOATEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Chlorodibenzo[b,f][1,4]oxazepine (CAS 62469-61-8): A Key Intermediate for Antipsychotic Drug Synthesis


11-Chlorodibenzo[b,f][1,4]oxazepine (CAS 62469-61-8) is a heterocyclic compound belonging to the dibenzo[b,f][1,4]oxazepine class, a scaffold with recognized pharmacological relevance [1]. Its structure is characterized by a central seven-membered oxazepine ring fused with two benzene rings, featuring a reactive chlorine atom at the 11-position. This specific substitution pattern distinguishes it from other isomers and derivatives, making it a crucial intermediate in the synthesis of clinically significant neuroleptic agents, such as loxapine and amoxapine [2].

Why 11-Chlorodibenzo[b,f][1,4]oxazepine Cannot Be Replaced by Other Dibenzo[b,f][1,4]oxazepine Analogs


While numerous dibenzo[b,f][1,4]oxazepine derivatives share a common core, the position and nature of substituents profoundly impact their chemical reactivity and biological function. The 11-chloro group on this specific compound provides a unique leaving group that is essential for nucleophilic substitution reactions with amines like N-methylpiperazine, a step that is central to the synthesis of the antipsychotic drug loxapine [1]. Other analogs, such as 8-chloro or 11-piperidino derivatives, are not direct substitutes for this role. For instance, the 8,11-dichloro analog exhibits a different reactivity profile due to the presence of a second reactive center [2], and the 11-piperidino derivative represents a downstream product rather than a synthetic precursor [3]. Therefore, generic substitution in a synthetic pathway or biological assay designed for the 11-chloro isomer will not yield the same outcome.

Quantifiable Differentiation of 11-Chlorodibenzo[b,f][1,4]oxazepine: Evidence for Procurement Decisions


Specific Synthetic Utility: Direct Intermediate for Loxapine and Amoxapine Synthesis

11-Chlorodibenzo[b,f][1,4]oxazepine is the direct and essential precursor for the synthesis of loxapine and amoxapine. The reaction involves a nucleophilic substitution of the chlorine atom at the 11-position with N-methylpiperazine. This transformation is not equally efficient or even feasible with other halogenated or unsubstituted analogs, establishing the 11-chloro derivative as the mandatory building block for this clinically validated class of neuroleptics [1].

Medicinal Chemistry Process Chemistry Antipsychotic Synthesis

Unique Reactivity in Hydrated Imidazoline Ring Expansion (HIRE) Reactions

The 11-chloro derivative exhibits a distinct reactivity in the Hydrated Imidazoline Ring Expansion (HIRE). Unlike other analogs, it can undergo an alternative pathway yielding N-aminoethyl derivatives instead of the expected ring-expanded products. This divergent reactivity profile, which was discovered using this specific compound, provides synthetic access to a unique class of medium-sized rings that serve as valuable multiple-conformer probes for interrogating biological targets .

Synthetic Methodology Ring Expansion Conformational Probes

Distinct In Vitro Cytochrome P450 (CYP) Enzyme Inhibition Profile

In early-stage drug discovery, a low potential for Cytochrome P450 (CYP) inhibition is a key filter for selecting lead candidates. Data for 11-chlorodibenzo[b,f][1,4]oxazepine shows it has a very weak inhibitory effect on the key drug-metabolizing enzyme CYP2C19, with an IC50 greater than 50,000 nM. This contrasts sharply with potent clinical CYP2C19 inhibitors like fluconazole (IC50 ~100 nM) or fluvoxamine (IC50 ~10 nM), and even some drug-like molecules that may show potent inhibition in the low micromolar range [1].

Drug Metabolism ADMET CYP Inhibition

Recommended Applications for 11-Chlorodibenzo[b,f][1,4]oxazepine Based on Empirical Evidence


Synthesis of Loxapine, Amoxapine, and Related Piperazine-Containing Antipsychotics

This compound is the direct and validated intermediate for synthesizing the FDA-approved antipsychotics loxapine and amoxapine. Its use is mandated in any process chemistry or medicinal chemistry campaign aiming to produce these specific drug molecules or generate novel analogs by substituting different amines for the 11-chloro leaving group .

Exploration of Novel Chemical Space via Divergent HIRE Reactivity

Researchers interested in accessing N-aminoethyl derivatives of the dibenzo[b,f][1,4]oxazepine scaffold for use as conformational probes or to generate novel chemical libraries should prioritize this compound. Its unique reactivity in the HIRE protocol provides a synthetic entry point that is not available with other, less reactive analogs .

Development of Scaffolds with Low Drug-Drug Interaction Potential

Due to its demonstrated weak inhibition of CYP2C19 (IC50 > 50,000 nM), 11-chlorodibenzo[b,f][1,4]oxazepine serves as an attractive starting point for medicinal chemistry programs where minimizing CYP enzyme interaction is a primary objective. This data supports its selection over other scaffolds that may carry a higher risk of metabolic liabilities and associated toxicities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 11-Chlorodibenzo[b,f][1,4]oxazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.